N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tetrahydro ring system. The 4-position is substituted with a furan-2-yl group, while the 1-position carries a methyl group. The 3-position is functionalized with a carboxamide group linked to a 1-methyl-2-oxo-1,2-dihydropyridine moiety.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-22-7-3-5-10(18(22)26)17(25)20-15-14-11(12-6-4-8-27-12)9-13(24)19-16(14)23(2)21-15/h3-8,11H,9H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTMDPOXYOVPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit intracellular akt activation and its downstream target (pras40) in vitro.
Mode of Action
It’s known that akt inhibitors, which this compound may be, work by inhibiting the activation of akt, a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Biological Activity
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound that exhibits a range of biological activities. This article delves into its pharmacological profile, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H17N5O4
- Molecular Weight : 367.365 g/mol
- IUPAC Name : N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-1-methyl-2-oxopyridine-3-carboxamide
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activity of N-(4-(furan-2-yl)-1-methyl...) can be categorized into several key areas:
Anticancer Activity
Fused pyrazole derivatives are recognized for their anticancer properties. Studies have shown that related compounds display cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. For instance, one study reported that synthesized pyrazolo[3,4-b]pyridines demonstrated potential cytotoxic activity against these cell lines due to their ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well documented. N-(4-(furan-2-yl)-1-methyl...) may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Properties
Compounds similar to N-(4-(furan-2-yl)-1-methyl...) have shown promising antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, which could be leveraged in treating infections resistant to conventional therapies .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
The mechanisms underlying the biological activities of N-(4-(furan-2-yl)-1-methyl...) are multifaceted:
- Inhibition of Key Enzymes : Many pyrazole derivatives act as inhibitors of critical enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds can affect various signaling pathways such as MAPK and PI3K/Akt pathways, which are pivotal in cell survival and proliferation.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells through caspase activation is a significant mechanism attributed to these compounds.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Carboxamide Substituents
The target compound’s distinguishing feature lies in its dihydropyridine-based carboxamide group. Comparisons with analogs from the evidence highlight key differences:
Physicochemical Implications
- Polarity and Solubility : The dihydropyridine substituent in the target compound introduces an additional oxygen atom and nitrogen center compared to the indole analog , likely increasing polarity. The pyrrolidine analog in includes a 4-fluorophenyl group, which may enhance lipophilicity .
- Molecular Weight : The target’s higher molecular weight (~406.4 vs. 375.4 in ) reflects the dihydropyridine substituent’s bulk relative to indole.
Q & A
Q. What spectroscopic methods are critical for confirming the structure of this compound?
Answer:
- 1H NMR and 13C NMR : Assign proton and carbon environments using chemical shifts (e.g., δ 10.82 ppm for exchangeable NH protons, δ 8.64 ppm for aromatic protons) and coupling constants (e.g., J = 4.0 Hz for diastereotopic protons) .
- LC-MS and HRMS : Confirm molecular weight (e.g., ESIMS m/z 370.0 [M+1]) and isotopic patterns. HRMS (e.g., calculated vs. observed mass accuracy <5 ppm) resolves ambiguities in molecular formula .
- HPLC Purity : Use reverse-phase chromatography (e.g., 99.9% purity) to validate absence of synthetic byproducts .
Q. How can synthetic routes be optimized for higher yields of this compound?
Answer:
- Stepwise Purification : Intermediate isolation (e.g., column chromatography) improves final yield by minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, as seen in NMR solvent choices .
- Catalytic Conditions : Explore Pd-catalyzed coupling or acid/base catalysis for key steps (e.g., amide bond formation), referencing similar protocols in pyrazolo-pyridine synthesis .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., furan-2-yl, methyl groups) influence reactivity and solubility?
Answer:
- Furan Ring : The electron-rich furan-2-yl group may participate in π-π stacking or hydrogen bonding, affecting crystallization. Solubility can be modulated via co-solvents (e.g., DMF/water mixtures) .
- Methyl Groups : Steric hindrance from N-methyl groups may slow nucleophilic attacks; computational modeling (e.g., COMSOL Multiphysics) predicts steric maps to guide derivatization .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting or LC-MS adducts)?
Answer:
- Deuterium Exchange : Identify exchangeable protons (e.g., NH or OH) by comparing D2O-treated vs. untreated NMR samples .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation in amide bonds) .
- Adduct Identification : Use high-resolution MS/MS to distinguish sodium/potassium adducts from true molecular ions .
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ACD/Labs Percepta : Predict logP, solubility, and metabolic stability using QSAR models. For example, trifluoromethyl groups enhance lipophilicity and metabolic resistance .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis .
Q. What experimental designs validate the compound’s biological activity in enzyme inhibition assays?
Answer:
- Dose-Response Curves : Use IC50 determinations (e.g., 10-point dilutions) with controls (e.g., known inhibitors) to assess potency .
- Selectivity Screening : Test against related enzymes (e.g., kinase panels) to confirm target specificity .
- Cellular Permeability : Employ Caco-2 monolayers or PAMPA assays to correlate in vitro activity with bioavailability .
Methodological Considerations
Q. How to handle chiral centers in this compound during synthesis and analysis?
Answer:
Q. What quality control metrics are essential for batch-to-batch reproducibility?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
